molecular formula C11H8N2O2 B1522089 [2,3'-Bipyridine]-5-carboxylic acid CAS No. 5059-52-9

[2,3'-Bipyridine]-5-carboxylic acid

Cat. No. B1522089
CAS RN: 5059-52-9
M. Wt: 200.19 g/mol
InChI Key: JXBXUYWOUQLQMQ-UHFFFAOYSA-N
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Description

“[2,3’-Bipyridine]-5-carboxylic acid” is a derivative of bipyridine, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . The carboxylic acid group attached to the bipyridine ring makes it capable of acting as a proton donor .


Synthesis Analysis

The synthesis of bipyridines is well-known since 1950 . A straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . A new ligand 2,3’-bipyridine-2’,3-dicarboxylic acid monohydrate and a new copper (II) 2D coordination polymer were synthesized and characterized by X-ray diffraction studies, IR spectra, elemental analysis, EPR, luminescence spectra, and TGA .


Molecular Structure Analysis

The molecular structure of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . The computed anhydrate crystal energy landscapes have the 2,2’-bipyridine as the lowest energy structure .


Chemical Reactions Analysis

Bipyridinium salts are popular due to their perspective applications in redox flow batteries . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .

Scientific Research Applications

Inhibitors of Prolyl Hydroxylase

  • Structure-Activity Relationships: [2,2'-Bipyridine]-5-carboxylic acid and its derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. The structure-activity relationships seen with this compound closely resemble those of pyridine-2-carboxylic acid. Notably, [2,2'-Bipyridine]-5,5'-dicarboxylic acid is a potent inhibitor of its type, suggesting potential medical applications in regulating prolyl hydroxylase activity (Hales & Beattie, 1993).

Complexation of Lanthanide(III) Cations

  • Synthesis of Tridentate Ligands: [2,3'-Bipyridine]-5-carboxylic acid has been used in the synthesis of mono-, bis-, and tris-tridentate ligands. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating their potential in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Metal-Organic Frameworks (MOFs) for H2S Removal

  • Integration in MOFs: The compound has been used in the synthesis of a zirconium-based metal-organic framework (MOF) with the aim of integrating an additional N-donor coordination functionality into the framework. This MOF shows good performance in toxic hydrogen sulfide capture, highlighting its potential application in environmental cleanup and gas storage (Nickerl et al., 2014).

Ruthenium Tris(bipyridine)-Type Complexes

  • Photophysical Properties: Utilization of [2,3'-Bipyridine]-5-carboxylic acid in the synthesis of ruthenium tris(bipyridine)-type complexes has been studied. These complexes exhibit interesting photophysical properties, suggesting applications in photochemistry and solar energy conversion (Shiina, Oishi, & Ishida, 2012).

Dye-Sensitized Solar Cells (DSCs)

  • Application in Solar Cells: Copper(I) complexes of [2,3'-Bipyridine]-5-carboxylic acid derivatives have been prepared for use in copper-based dye-sensitized solar cells. The study of these complexes contributes to the development of more efficient solar energy harvesting technologies (Constable et al., 2009).

Biological Activity Studies

  • DNA/Protein Interaction and Antioxidant Activity: The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed has been studied. This includes DNA/protein binding, antioxidant activity, and cytotoxicity, suggesting applications in biochemistry and pharmacology (Kamatchi et al., 2017).

Future Directions

Bipyridines have tremendous use across various research fields . They are subjected to solid form screening and crystal structure prediction . The future directions of “[2,3’-Bipyridine]-5-carboxylic acid” are not explicitly mentioned in the search results.

properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBXUYWOUQLQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660344
Record name [2,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3'-Bipyridine]-5-carboxylic acid

CAS RN

5059-52-9
Record name [2,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Sugimori, K Takada, T Kimura… - Bulletin of the Chemical …, 1981 - journal.csj.jp
Iron(III) and copper(II) chelated by 2-pyridinecarboxylate bring about the photochemical decarboxylation of the ligand via the electron transfer from carboxylate to metal ions to give …
Number of citations: 9 www.journal.csj.jp
K Klonowska, A Olszanowski… - Journal of Chemical …, 2006 - Wiley Online Library
The photo‐stability of hydrophobic esters of pyridine‐3‐carboxylic acid and pyridine‐3,5‐dicarboxylic acid containing 2‐ethylhexyl‐, octyl‐, and dodecyl‐substituents which are model …
Number of citations: 3 onlinelibrary.wiley.com

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